
2-Methylsulfanylmethyl-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfanylmethyl-piperazine is an organic compound with the molecular formula C6H14N2S. It is a derivative of piperazine, a heterocyclic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanylmethyl-piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. Intermolecular and intramolecular cyclization of aminoethylethanolamine and diethylenetriamine are commonly used methods. These processes are preferred due to their high selectivity and efficiency .
化学反应分析
Types of Reactions: 2-Methylsulfanylmethyl-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine ring .
科学研究应用
2-Methylsulfanylmethyl-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often found in pharmaceutical drugs due to their therapeutic effects.
Industry: It is used in the production of surfactants, antioxidants, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylsulfanylmethyl-piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the paralysis of certain parasites . The exact molecular pathways and targets may vary depending on the specific application and context.
相似化合物的比较
2-Methylsulfanylmethyl-piperazine can be compared with other piperazine derivatives such as:
- 1-Methylpiperazine
- 2-Ethylpiperazine
- 4-Methylpiperazine
Uniqueness: What sets this compound apart is the presence of the methylsulfanyl group, which can impart unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets .
属性
分子式 |
C6H14N2S |
|---|---|
分子量 |
146.26 g/mol |
IUPAC 名称 |
2-(methylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C6H14N2S/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3 |
InChI 键 |
MQXPHUDNQJRGRA-UHFFFAOYSA-N |
规范 SMILES |
CSCC1CNCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



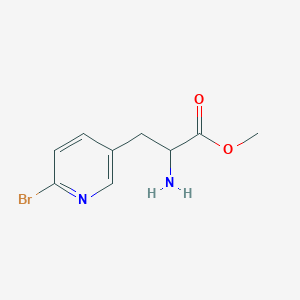
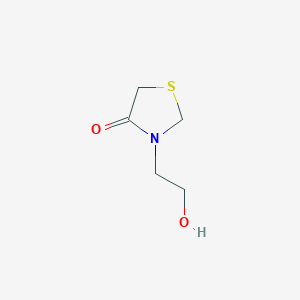


![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
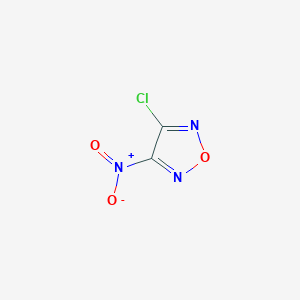

![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)

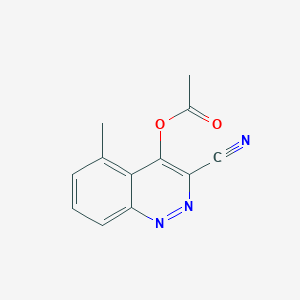
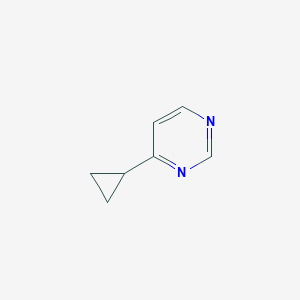
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)

